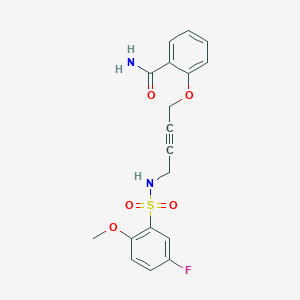
2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound with the molecular formula C18H17FN2O5S. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the 5-fluoro-2-methoxyphenylsulfonamide, which is then reacted with but-2-yn-1-ol under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom and methoxy group may enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar compounds to 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide include other sulfonamide derivatives and fluorinated benzamides. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, compounds like 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole and 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine have similar functional groups but different core structures, leading to variations in their properties and applications .
生物活性
The compound 2-((4-(5-Fluoro-2-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the fluorine atom and methoxy group may enhance its pharmacological properties.
The biological activity of sulfonamides, including this compound, often involves inhibition of specific enzymes or pathways. Sulfonamides are known to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), an essential substrate for bacterial growth. This mechanism is crucial in the context of antimicrobial activity.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth through folate synthesis disruption. |
| Anticancer | Potential effects on cancer cell proliferation due to structural similarity to known anticancer agents. |
| Anti-inflammatory | May reduce inflammatory responses via modulation of immune pathways. |
Case Studies and Research Findings
-
Antimicrobial Activity
- A study conducted by Vega-Noverola et al. (1989) demonstrated that sulfonamide derivatives exhibit potent antimicrobial effects against various bacterial strains. The introduction of a fluorine atom in the structure may enhance this activity by increasing lipophilicity and membrane permeability.
-
Anticancer Potential
- Research published in Nature Reviews Cancer highlights that compounds with similar structural motifs have shown promise in inhibiting tumor growth in vitro and in vivo. The ability of benzamide derivatives to interfere with cancer cell signaling pathways suggests that this compound may exhibit similar properties.
-
Anti-inflammatory Effects
- A study by Donnelly et al. (2008) indicated that certain sulfonamide compounds can modulate inflammatory responses by inhibiting key cytokines involved in inflammation. This suggests that this compound could potentially serve as an anti-inflammatory agent.
特性
IUPAC Name |
2-[4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c1-25-16-9-8-13(19)12-17(16)27(23,24)21-10-4-5-11-26-15-7-3-2-6-14(15)18(20)22/h2-3,6-9,12,21H,10-11H2,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNSXDBMXNHYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














